molecular formula C6H9IN2O B2975362 (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol CAS No. 1356998-41-8

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2975362
CAS No.: 1356998-41-8
M. Wt: 252.055
InChI Key: FBUYLCVUXNTMHH-UHFFFAOYSA-N
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Description

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol ( 1356998-41-8) is a high-value chemical building block with the molecular formula C6H9IN2O and a molecular weight of 252.05 g/mol . This compound, classified as a substituted pyrazole, features a reactive iodine atom and a hydroxymethyl functional group on its heterocyclic core, making it a versatile intermediate for diverse research applications. Its structural characteristics facilitate its use in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to construct more complex bi-aryl or extended π-conjugated systems. Furthermore, the molecule serves as a critical precursor in medicinal chemistry for the synthesis of potential pharmacologically active molecules and in materials science for the development of novel organic ligands and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

(4-iodo-2,5-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYLCVUXNTMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356998-41-8
Record name (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the iodination of 1,3-dimethyl-1H-pyrazol-5-yl)methanol. One common method is the reaction of 1,3-dimethyl-1H-pyrazol-5-yl)methanol with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or Grignard reagents can be employed for substitution reactions.

Major Products

    Oxidation: The major products include (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)aldehyde and (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: The major product is 1,3-dimethyl-1H-pyrazol-5-yl)methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol serves as a building block in synthesizing complex molecules. It can undergo oxidation, reduction, and substitution reactions.
  • Biology This compound is studied for its potential biological activities, with pyrazole derivatives known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.
  • Medicine this compound and its derivatives are investigated for potential therapeutic applications, serving as lead compounds for developing new drugs targeting specific diseases. It has demonstrated antileishmanial and antimalarial activities.
  • Industry This compound is used in synthesizing agrochemicals, dyes, and other specialty chemicals, making it a valuable intermediate in various manufacturing processes due to its reactivity and versatility.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products include (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)aldehyde and (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)carboxylic acid.
  • Reduction The iodine atom can be reduced to form the corresponding hydrogenated compound using reducing agents such as sodium borohydride or lithium aluminum hydride. The major product is 1,3-dimethyl-1H-pyrazol-5-yl)methanol.
  • Substitution The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophiles like sodium azide, sodium thiolate, or Grignard reagents. The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Biological Activities

This compound has potential as an antimicrobial and anticancer agent. Pyrazole derivatives exhibit significant antimicrobial properties, effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values for related pyrazole compounds reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Pyrazole derivatives can inhibit cancer cell proliferation, with in vitro studies demonstrating cytotoxic effects against various cancer cell lines. For example, certain pyrazole compounds could synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent, in breast cancer cell lines MCF-7 and MDA-MB-231.

The mechanism of action for its biological effects involves:

  • Enzyme Inhibition Pyrazole derivatives often act as enzyme inhibitors by interacting with active sites of enzymes involved in metabolic pathways.
  • DNA Intercalation Some studies suggest pyrazole compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation Certain derivatives have been identified as potential modulators of androgen receptors, which are critical in prostate cancer treatment.

Case Studies

  • Breast Cancer Study A study tested a series of pyrazole derivatives on breast cancer cell lines and found that they exhibited significant cytotoxicity, particularly when combined with traditional chemotherapeutics.
  • Antifungal Activity An investigation focused on the antifungal properties of related pyrazoles showed promising results against various fungal strains, suggesting potential applications in treating fungal infections.

Safety and Hazards

This compound is classified with the following hazards :

  • Harmful if swallowed
  • Harmful in contact with skin
  • Causes skin irritation
  • Causes serious eye irritation
  • Harmful if inhaled
  • May cause respiratory irritation

Mechanism of Action

The mechanism of action of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The presence of the iodine atom and the methanol group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen vs. Other Groups

(4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol
  • Structure : Replaces iodine with fluorine at position 3.
  • CAS No.: Not specified (purity: 95%) .
  • Likely lower molecular weight (~208 g/mol estimated) due to fluorine’s lighter mass.
  • Applications : Fluorinated pyrazoles are often used in pharmaceuticals due to enhanced metabolic stability .
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
  • CAS No.: 57012-20-1 .
  • Structure : Lacks the iodine atom at position 4.
  • Applications : Intermediate in agrochemical synthesis, e.g., herbicide derivatives .

Functional Group Variations

1-Methyl-1H-pyrazole-5-carboxylic Acid
  • CAS No.: 16034-46-1 .
  • Structure : Replaces hydroxymethyl (-CH₂OH) with carboxylic acid (-COOH).
  • Key Differences :
    • Carboxylic acid group enhances acidity (pKa ~4-5), making it more reactive in nucleophilic reactions.
    • Higher solubility in aqueous solutions compared to the hydroxymethyl derivative.
  • Applications : Used as a ligand in coordination chemistry and drug design .
Diethyl 2-([(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene) Malonate
  • CAS No.: 20481-33-8 .
  • Structure : Features a malonate ester linked via an imine group to the pyrazole.
  • Key Differences :
    • The malonate ester introduces two electron-withdrawing groups, increasing susceptibility to hydrolysis.
    • Larger molecular weight (281.31 g/mol) and extended conjugation may enhance UV absorption.
  • Applications : Intermediate in heterocyclic synthesis for pharmaceuticals .

Dimeric and Cross-Coupled Derivatives

(E)-1,2-Bis(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene (2b)
  • Structure : Two pyrazole units connected by a diazene (-N=N- group) .
  • Molecular Weight : 470.93 g/mol.
  • Key Differences :
    • Presence of diazene linker enables π-conjugation, altering electronic spectra (e.g., UV-Vis absorption).
    • Higher thermal stability (mp 289–290°C) due to extended aromatic system .
  • Applications: Potential use in dyes or catalysts due to azo linkage .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents Purity Melting Point (°C)
(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol 1356998-41-8 252.05 I, CH₃, CH₂OH 95% Not reported
(4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol N/A ~208 F, CH₃, CH₂OH 95% Not reported
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol 57012-20-1 140.17 CH₃, CH₂OH 97% Not reported
1-Methyl-1H-pyrazole-5-carboxylic acid 16034-46-1 140.13 CH₃, COOH Not reported Not reported

Research Findings and Trends

  • Halogen Effects : Iodine’s large size and polarizability in the primary compound may enhance intermolecular interactions (e.g., halogen bonding), which are absent in the fluorine analog .
  • Biological Activity : Pyrazole derivatives with hydroxymethyl groups (e.g., compound 10a in ) show herbicidal activity, suggesting that iodine substitution could modulate target specificity .

Biological Activity

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, with the CAS number 1356998-41-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.

PropertyValue
Molecular Formula C6H9IN2O
Molecular Weight 252.05 g/mol
Solubility Varies with solvent
Storage Conditions Room temperature, sealed

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related pyrazole compounds were reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, a study involving breast cancer cell lines MCF-7 and MDA-MB-231 revealed that certain pyrazole compounds could synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets:

  • Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors. The presence of the pyrazole ring allows for interaction with active sites of enzymes involved in metabolic pathways.
  • DNA Intercalation : Some studies suggest that pyrazole compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Certain derivatives have been identified as potential modulators of androgen receptors, which are critical in prostate cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A study tested a series of pyrazole derivatives on breast cancer cell lines and found that they exhibited significant cytotoxicity, particularly when combined with traditional chemotherapeutics .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related pyrazoles showed promising results against various fungal strains, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the established synthetic routes for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol?

The compound is typically synthesized via acylation followed by halogenation. For example, pyrazolone derivatives can be acylated using substituted benzoyl chlorides under reflux conditions in anhydrous solvents like dichloromethane. Subsequent iodination at the 4-position of the pyrazole ring is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction monitoring via TLC and purification via recrystallization (ethanol/water mixtures) are critical for isolating the final product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent environments, with characteristic shifts for the iodinated pyrazole (δ 7.5–8.5 ppm for aromatic protons) and methanol groups (δ 4.0–5.0 ppm). IR spectroscopy confirms hydroxyl (O–H stretch ~3200 cm⁻¹) and C–I bonds (~500 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines structural parameters, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX software is preferred for small-molecule refinement due to its robustness in handling twinned data .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding interactions of this compound?

Molecular docking with AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes). Key steps:

  • Prepare the ligand (compound) and receptor (target protein) files in PDBQT format.
  • Define a grid box encompassing the active site.
  • Run docking simulations with exhaustiveness ≥8 to ensure conformational sampling.
  • Validate results by comparing binding poses with known inhibitors or mutagenesis data. Vina’s scoring function improves accuracy in predicting binding modes .

Q. What experimental strategies address regioselectivity challenges during iodination of pyrazole derivatives?

Regioselectivity in iodination is influenced by electronic and steric factors. Strategies include:

  • Substituent Effects : Electron-donating groups (e.g., methyl) direct electrophilic iodination to para positions.
  • Catalyst Screening : Testing Lewis acids (FeCl₃ vs. AlCl₃) to optimize yield and selectivity.
  • Byproduct Analysis : GC-MS or HPLC identifies side products (e.g., di-iodinated species), guiding reaction condition adjustments (temperature, stoichiometry) .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Mitigation approaches:

  • Temperature-Dependent NMR : Probe conformational flexibility in solution.
  • Hirshfeld Surface Analysis : Compare crystallographic packing forces with solution-phase interactions.
  • DFT Calculations : Simulate optimized geometries and compare with experimental bond lengths/angles .

Methodological Tables

Table 1: Key Synthetic Parameters for Iodination

ReagentSolventCatalystYield (%)Regioselectivity
NISDCMAlCl₃784-Iodo
IClAcetonitrileFeCl₃654-Iodo (minor 5-Iodo)

Table 2: AutoDock Vina Docking Parameters

ParameterValuePurpose
Grid Box Size25 ųEnsures active site coverage
Exhaustiveness12Balances speed/accuracy
Scoring FunctionVinaImproved affinity prediction

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